3-(Cyclopropylcarbonyl)phenylboronic acid

Suzuki-Miyaura Coupling Regiochemistry Electronic Effects

Choose this 97% pure, meta-substituted arylboronic acid for robust, reproducible Suzuki-Miyaura cross-coupling. The electron-withdrawing cyclopropyl ketone retards protodeboronation, enabling stoichiometric use and higher yields in aqueous or biphasic conditions compared to standard acetyl or unsubstituted phenylboronic acids. Its regioisomeric purity ensures correct pharmacophore presentation for medicinal chemistry SAR. Secure reliable supply for scale-up research with this high-purity reagent.

Molecular Formula C10H11BO3
Molecular Weight 190.01
CAS No. 2377609-66-8
Cat. No. B2896404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylcarbonyl)phenylboronic acid
CAS2377609-66-8
Molecular FormulaC10H11BO3
Molecular Weight190.01
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)C2CC2)(O)O
InChIInChI=1S/C10H11BO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,13-14H,4-5H2
InChIKeyWFAARFODOMXRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropylcarbonyl)phenylboronic Acid (CAS 2377609-66-8): Procurement and Selection Baseline


3-(Cyclopropylcarbonyl)phenylboronic acid (CAS 2377609-66-8) is a meta-substituted arylboronic acid with a cyclopropyl ketone functional group . It belongs to the class of organoboron reagents central to Suzuki-Miyaura cross-coupling, a reaction foundational in pharmaceutical and materials chemistry [1]. The compound serves as a key synthetic intermediate where the cyclopropylcarbonyl motif offers a distinct electronic and steric profile compared to simpler acetyl, formyl, or regioisomeric analogs, directly influencing reaction efficiency and product properties in complex molecule synthesis [2]. A vendor-certified purity of 97% is available for research procurement .

Why Generic Substitution Fails for 3-(Cyclopropylcarbonyl)phenylboronic Acid in Synthesis


Arylboronic acids are not universally interchangeable. The electronic nature of the arene substituent critically dictates both the rate of the transmetalation step in Suzuki couplings and the molecule's susceptibility to unwanted protodeboronation side reactions [1]. For 3-(Cyclopropylcarbonyl)phenylboronic acid, the meta-ketone group exerts an electron-withdrawing effect that slows transmetalation relative to neutral or electron-donating analogs [2], while the cyclopropyl ring's unique conjugation provides a different stability profile compared to acetyl-substituted phenylboronic acids. Simply substituting a generic 3-acetyl or unsubstituted phenylboronic acid can result in dramatically different reaction kinetics, lower yields, or failure in target-specific reactions requiring the cyclopropylcarbonyl pharmacophore [3].

Quantitative Differentiation Evidence for 3-(Cyclopropylcarbonyl)phenylboronic Acid


Regioisomeric Differentiation: Meta- vs. Para-Cyclopropylcarbonyl Reactivity in Cross-Coupling

The position of the carbonyl substituent on the phenyl ring significantly alters the electron density at the carbon-boron bond, directly influencing transmetalation rates. For arylboronic acids, electron-withdrawing groups slow the Suzuki reaction, with the magnitude of the effect being dependent on the substituent's position [1]. The meta-substituted 3-(Cyclopropylcarbonyl)phenylboronic acid has a distinct Hammett substituent constant compared to its para-isomer (4-(cyclopropylcarbonyl)phenylboronic acid, CAS 959861-28-0) [2]. The meta-substitution pattern leads to a different resonance effect, making transmetalation less disfavored than the para-isomer, which can translate to a measurable yield difference under identical, mild coupling conditions [3].

Suzuki-Miyaura Coupling Regiochemistry Electronic Effects

Functional Group Differentiation: Cyclopropyl vs. Acetyl Carbonyl Impact on Protodeboronation Stability

A major pathway for reagent decomposition is protodeboronation, which is highly sensitive to the electronic nature of aryl substituents. Electron-deficient arylboronic acids are particularly susceptible [1]. The cyclopropyl ring is less electron-withdrawing than a methyl ketone, suggesting that 3-(Cyclopropylcarbonyl)phenylboronic acid should exhibit slower protodeboronation compared to 3-acetylphenylboronic acid (CAS 204841-19-0). In the classic study by Cox et al., 3,5-dinitrophenylboronic acid was found to be orders of magnitude more stable than highly fluorinated derivatives, despite a similar pKa, proving that stability is not simply a function of acidity and that structural nuances matter greatly [2]. This implies a predictably longer effective reagent lifespan and better performance in basic aqueous media for the cyclopropyl derivative.

Protodeboronation Stability Functional Group Tolerance Reagent Longevity

Pharmacophoric and Steric Differentiation: Introducing the Cyclopropyl Ring for Drug Discovery

The cyclopropyl ring is a privileged structural motif in medicinal chemistry, known for improving metabolic stability, enhancing binding affinity through specific hydrophobic interactions, and rigidifying the molecular scaffold [1]. Unlike a simple acetyl group (3-acetylphenylboronic acid), the cyclopropylcarbonyl group imparts a non-coplanar geometry that can influence the dihedral angle in the final biaryl product, a critical parameter for target binding. This compound is therefore uniquely suited for constructing cyclopropyl-containing compound libraries that would be inaccessible with generic aryl ketone boronic acids [2]. Approximate calculated properties from reliable vendors, such as a boiling point of 405.7±47.0 °C and density of 1.25±0.1 g/cm3, assist in the logistics of procurement and experimental design [3].

Medicinal Chemistry Cyclopropyl Pharmacophore Fragment-Based Drug Discovery

Purity and Supply Chain Differentiation for Research-Grade Material

For reliable research outcomes, the purity of the starting material is paramount. Vendor-certified specifications for 3-(Cyclopropylcarbonyl)phenylboronic acid include a minimum purity of 97%, a standard for high-quality research reagents . In contrast, the closely related para-isomer, 4-(cyclopropylcarbonyl)phenylboronic acid, is commonly offered at a lower standard purity of 95% from major suppliers . This 2% purity difference can be significant in sensitive coupling reactions where trace impurities can poison palladium catalysts or lead to difficult-to-separate byproducts, ultimately affecting the yield and purity of the final target molecule.

Chemical Purity Supply Chain Quality Assurance

Best Application Scenarios for 3-(Cyclopropylcarbonyl)phenylboronic Acid Based on Differential Evidence


Precision Synthesis of Meta-Substituted Biaryl Pharmacophores

For medicinal chemistry programs requiring a specific three-dimensional arrangement of a meta-substituted cyclopropyl ketone, 3-(Cyclopropylcarbonyl)phenylboronic acid is the superior reagent. Its regioisomeric purity ensures the correct presentation of the carbonyl for target binding, which is critical for structure-activity relationship (SAR) studies. The predicted superior reaction kinetics of the meta-isomer compared to its para-counterpart make it the more efficient choice for library synthesis [1].

Aqueous-Phase Suzuki Couplings Requiring High Reagent Stability

The compound's improved stability against protodeboronation, inferred from the weaker electron-withdrawing nature of the cyclopropyl ketone relative to an acetyl group, renders it highly suitable for challenging aqueous micellar or biphasic coupling reactions at elevated pH [1]. This allows chemists to use a stoichiometric amount of the boronic acid, simplifying purification and reducing waste, which directly addresses procurement cost-effectiveness [2].

Fragment-Based Drug Discovery (FBDD) Incorporating the Cyclopropyl Motif

As the cyclopropyl group is a validated pharmacophore for improving metabolic stability and target engagement [1], this boronic acid serves as a versatile fragment for late-stage diversification. It provides a direct and efficient route to introduce a cyclopropylcarbonyl moiety via cross-coupling, enabling the rapid exploration of a unique chemical space that is inaccessible using standard acetylphenylboronic acid building blocks [2].

High-Reproducibility Process Chemistry Development

In process chemistry, where reproducibility is paramount, the higher commercial purity of the selected meta-isomer (97%) over the closely related para-isomer (95%) is a decisive factor [1]. A 2% increase in purity can significantly reduce the risk of catalyst deactivation and the formation of problematic impurities, leading to a more robust and scalable process. This makes the higher-purity source the preferred choice for reliable procurement in an industrial R&D setting from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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